2-Methyl-1-thiophen-2-yl-propylamine

描述

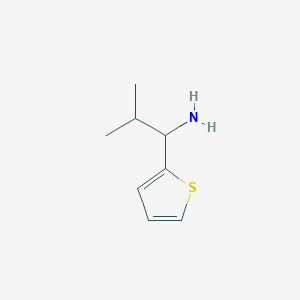

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVICAYVXMSTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390165 | |

| Record name | 2-Methyl-1-thiophen-2-yl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56072-60-7 | |

| Record name | 2-Methyl-1-thiophen-2-yl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Pathways of 2 Methyl 1 Thiophen 2 Yl Propylamine

Amination Reactions and Formation of Substituted Derivatives

The primary amine group in 2-Methyl-1-thiophen-2-yl-propylamine is a key site for a variety of chemical modifications, allowing for the synthesis of a wide range of N-substituted derivatives. These reactions are fundamental in altering the molecule's physical and chemical properties.

One of the most common transformations is N-acylation , where the amine reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. For instance, the reaction of an aminothiophene derivative with 2-(thiophen-2-yl)acetyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-acylated product. nih.gov This straightforward conversion is a versatile method for introducing a variety of acyl groups onto the nitrogen atom. sphinxsai.comnih.gov

N-alkylation of the primary amine can also be achieved, though it can be challenging to control the degree of alkylation under mild conditions. nih.gov Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. More controlled methods may be necessary to achieve selective mono-alkylation.

A related and often more controlled method for introducing alkyl groups is reductive amination . This process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method avoids the issue of over-alkylation often encountered in direct alkylation with alkyl halides.

The following table summarizes common amination reactions applicable to this compound:

| Reaction Type | Reagents | Product Type |

| N-Acylation | Acyl chloride, Base | Amide |

| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |

Reactivity of the Thiophene (B33073) Moiety

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of substitution and coupling reactions. The presence of the 2-methyl-1-propylamine substituent influences the regioselectivity of these transformations.

Thiophene is known to be significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with the reaction preferentially occurring at the C2 (α) position. chemzipper.com When the C2 position is substituted, as in this compound, the incoming electrophile is directed to the available positions on the ring. The alkylamine group is generally considered an activating, ortho-, para- directing group. In the context of the thiophene ring, this directs electrophilic attack to the C5 position (para to the substituent) and to a lesser extent, the C3 position (ortho to the substituent).

Key electrophilic aromatic substitution reactions for thiophene derivatives include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the thiophene ring.

Nitration: Substitution with a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: The introduction of acyl and alkyl groups, respectively.

The regioselectivity of these reactions is dictated by the electronic and steric effects of the existing substituent. youtube.comlibretexts.org For this compound, the C5 position is the most likely site for electrophilic attack due to the directing effect of the C2-substituent. pearson.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to thiophene derivatives. mdpi.com

The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between a halogenated thiophene and a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.gov For instance, a bromo-substituted derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate more complex structures. mdpi.commdpi.com

The Heck reaction is another important palladium-catalyzed transformation that couples an unsaturated halide with an alkene. wikipedia.org This reaction can be used to introduce alkenyl groups onto the thiophene ring.

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds. wikipedia.orgresearchgate.net This reaction could be used to couple a halogenated derivative of the thiophene ring with a primary or secondary amine, or conversely, to couple the primary amine of this compound with an aryl halide.

| Coupling Reaction | Reactants | Bond Formed |

| Suzuki-Miyaura | Halothiophene + Boronic Acid/Ester | C-C |

| Heck | Halothiophene + Alkene | C-C |

| Buchwald-Hartwig | Halothiophene + Amine / Aminothiophene + Aryl Halide | C-N |

Beyond palladium catalysis, other metals can be used to functionalize the thiophene ring. Lithiation of the thiophene ring, typically at the C5 position in 2-substituted thiophenes, can be achieved using strong bases like n-butyllithium. The resulting organolithium species is a potent nucleophile that can react with a wide range of electrophiles to introduce various functional groups. researchgate.netrsc.org

Analysis of Nucleophilic and Electrophilic Sites in Chemical Reactions

The chemical behavior of this compound in reactions is governed by the distribution of electron density within the molecule, which determines its nucleophilic and electrophilic sites.

The primary nucleophilic site is the nitrogen atom of the amine group, owing to its lone pair of electrons. masterorganicchemistry.com This makes it reactive towards a variety of electrophiles, as seen in the amination reactions discussed previously. The thiophene ring itself is also nucleophilic due to its electron-rich aromatic nature. The electron-donating character of the alkyl substituent at the C2 position further enhances the electron density of the ring, particularly at the C5 position, making it a prime target for electrophilic attack. chemzipper.com

Electrophilic sites are not inherently present in the parent molecule but can be generated through various transformations. For example, conversion of the primary amine to a leaving group could render the adjacent carbon atom electrophilic. Similarly, introduction of electron-withdrawing groups onto the thiophene ring through electrophilic substitution would decrease its nucleophilicity and could create electrophilic centers on the ring carbons.

Computational studies on similar aminothiophene derivatives have shown that the highest occupied molecular orbital (HOMO) is often localized on the thiophene ring and the amino group, confirming their nucleophilic character. mdpi.comjchps.commdpi.com Conversely, the lowest unoccupied molecular orbital (LUMO) indicates the most likely sites for nucleophilic attack if the molecule were to act as an electrophile.

Advanced Spectroscopic Characterization of 2 Methyl 1 Thiophen 2 Yl Propylamine

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For 2-Methyl-1-thiophen-2-yl-propylamine, the key expected vibrational modes would be:

N-H Stretching: The primary amine group (-NH₂) would exhibit two characteristic stretching bands in the region of 3400-3250 cm⁻¹. These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene (B33073) ring are anticipated around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the propyl chain and methyl group would appear in the 2975-2850 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected to produce a medium to strong band in the range of 1650-1580 cm⁻¹.

C=C Stretching: The aromatic C=C stretching vibrations of the thiophene ring are expected to appear in the 1550-1400 cm⁻¹ region. These bands are characteristic of the aromatic nature of the thiophene heterocycle. iosrjournals.org

C-N Stretching: The stretching vibration of the aliphatic C-N bond is expected to be observed in the 1250-1020 cm⁻¹ range.

C-S Stretching: Vibrations involving the carbon-sulfur bond within the thiophene ring typically occur at lower frequencies, often in the 850-600 cm⁻¹ range. iosrjournals.org

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Key expected features in the FT-Raman spectrum include:

Thiophene Ring Vibrations: The symmetric "ring breathing" vibration of the thiophene ring would be expected to produce a very strong and characteristic Raman band. Aromatic C=C and C-H stretching vibrations would also be prominent.

C-S Stretching: The C-S stretching modes of the thiophene ring are typically observable in the Raman spectrum and can be useful for structural confirmation.

Aliphatic C-H Vibrations: The C-H bending and stretching modes of the propyl side chain would also be active in the Raman spectrum.

N-H Vibrations: In contrast to FT-IR, the N-H stretching and bending vibrations are generally weak in Raman spectra.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule, aiding in unambiguous structural confirmation. nicoletcz.cz

Normal Coordinate Analysis (NCA) is a theoretical method used to assign the vibrational bands observed in FT-IR and FT-Raman spectra to specific molecular motions. This analysis involves:

Molecular Modeling: The geometry of this compound is first optimized using computational methods, such as Density Functional Theory (DFT).

Frequency Calculation: The vibrational frequencies and the corresponding normal modes are calculated from the optimized geometry.

Potential Energy Distribution (PED): The PED is calculated to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode. This allows for a precise assignment of the experimental vibrational bands. iosrjournals.org

For this compound, NCA would be crucial for accurately assigning the complex vibrations of the thiophene ring and for distinguishing them from the vibrations of the alkylamine side chain. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), and their splitting patterns (indicating neighboring protons). The expected signals for this compound are:

Thiophene Protons: Three distinct signals in the aromatic region (approx. δ 6.8-7.4 ppm), corresponding to the three protons on the thiophene ring. Their splitting patterns (doublet of doublets) would confirm their positions relative to each other and the side chain.

Methine Proton (CH-N): A signal for the proton on the carbon attached to both the thiophene ring and the amine group. Its chemical shift would be downfield due to the adjacent electronegative nitrogen and the aromatic ring.

Methine Proton (CH-CH₃): A multiplet for the proton of the isopropyl group.

Amine Protons (NH₂): A broad singlet whose chemical shift can vary depending on solvent and concentration. This peak would disappear upon shaking the sample with D₂O. docbrown.info

Methyl Protons (CH₃): Two distinct doublets for the two diastereotopic methyl groups of the isopropyl moiety, as they are adjacent to a stereocenter.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Thiophene Carbons: Four signals in the aromatic region (approx. δ 120-145 ppm). The carbon atom attached to the side chain would be the most downfield.

Aliphatic Carbons: Three signals in the aliphatic region corresponding to the three carbons of the 2-methylpropyl group (the CH attached to the ring, the CH of the isopropyl group, and the two CH₃ carbons, which may or may not be equivalent depending on the molecular dynamics).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum would be primarily characterized by the electronic transitions of the thiophene ring.

π → π Transitions:* The thiophene ring contains a conjugated π-electron system. This would lead to strong absorption bands in the UV region, typically around 230-260 nm, corresponding to π → π* transitions. nist.gov The alkylamine substituent attached to the ring acts as an auxochrome and may cause a small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of these absorption maxima compared to unsubstituted thiophene. biointerfaceresearch.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

Molecular Ion Peak: The molecular formula of this compound is C₈H₁₃NS. The high-resolution mass spectrum would show a molecular ion peak (M⁺˙) at the corresponding m/z value, confirming the molecular weight.

Key Fragmentation Pathways: The electron ionization (EI) mass spectrum would likely exhibit several characteristic fragment ions:

Alpha-Cleavage: Cleavage of the C-C bond between the two methine carbons of the side chain would be a favorable pathway, resulting in the loss of an isopropyl radical and the formation of a stable, resonance-delocalized thiophenylmethylamine cation.

Benzylic-type Cleavage: Cleavage of the bond between the thiophene ring and the side chain would lead to the formation of a thiophenylmethylium ion (m/z 97), which can rearrange to the highly stable thiopyrylium (B1249539) ion. This is a very common and often abundant ion in the mass spectra of 2-alkylthiophenes. southernforensic.org

Loss of Amine Group: Fragmentation involving the loss of the amine group or ammonia (B1221849) could also be observed.

Computational Chemistry and Theoretical Investigations of this compound

Following a comprehensive search for dedicated computational and theoretical studies on the chemical compound this compound, it has been determined that specific research literature detailing its computational chemistry analysis is not available in the public domain. As a result, the creation of a detailed article with specific data tables and in-depth research findings, as per the requested outline, cannot be fulfilled at this time.

The requested analysis, including Density Functional Theory (DFT) calculations for geometry optimization, conformational analysis, and vibrational frequencies, as well as the examination of quantum chemical descriptors like HOMO-LUMO energy analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, requires specific computational studies performed directly on the molecule .

General principles of computational chemistry allow for the theoretical investigation of such properties. For instance:

Density Functional Theory (DFT) would be the standard method to calculate the electronic structure, optimized geometry, and vibrational modes of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) analysis would provide insights into the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) mapping would identify the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis would offer a detailed understanding of charge distribution, hybridization, and intramolecular donor-acceptor interactions.

Further research in the field of computational chemistry is required to characterize this compound and provide the specific data points necessary to construct the detailed scientific article as outlined.

Computational Chemistry and Theoretical Investigations of 2 Methyl 1 Thiophen 2 Yl Propylamine

Prediction of Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic and photonic technologies. jhuapl.edu Organic compounds, particularly those with π-conjugated systems like the thiophene (B33073) ring in 2-Methyl-1-thiophen-2-yl-propylamine, are of significant interest due to their potential for large NLO responses. researchgate.net Computational quantum chemistry, especially Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO behavior of such molecules by calculating their response to an external electric field. researchgate.net The NLO properties are primarily determined by the molecular polarizability and hyperpolarizability. researchgate.net

Polarizability Calculations

Molecular polarizability (α) describes the distortion of the electron cloud of a molecule in the presence of an external static electric field, leading to an induced dipole moment. It is a fundamental electronic property that is essential for understanding a molecule's interactions and its NLO response. researchgate.net The polarizability is a second-rank tensor, but its average value is often used for comparison.

Table 1: Predicted Polarizability Data for this compound Calculated using DFT/B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value (a.u.) |

| αxx | 135.48 |

| αxy | -3.12 |

| αyy | 118.25 |

| αxz | 5.67 |

| αyz | -1.59 |

| αzz | 85.93 |

| ⟨α⟩ (Isotropic) | 113.22 |

Hyperpolarizability Computations

The first hyperpolarizability (β) is a third-rank tensor that quantifies the second-order NLO response of a molecule. researchgate.net Materials with a significant β value are capable of phenomena such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. jhuapl.edu The magnitude of the total first hyperpolarizability (βtot) is a critical parameter for potential NLO applications. researchgate.net

Theoretical calculations of β are highly sensitive to the chosen computational method and basis set. researchgate.netresearchgate.net DFT methods are commonly employed to compute the individual tensor components of β. The total hyperpolarizability is then derived from these components. For molecules like this compound, the interaction between the π-system of the thiophene ring and the amine group can lead to intramolecular charge transfer, which is known to enhance hyperpolarizability. researchgate.net Studies on similar heterocyclic compounds have demonstrated that structural modifications can significantly tune the NLO response. researchgate.netsemanticscholar.org

Table 2: Predicted First Hyperpolarizability Data for this compound Calculated using DFT/B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value (a.u.) |

| βxxx | 385.7 |

| βxxy | -45.2 |

| βxyy | -110.8 |

| βyyy | 89.4 |

| βxxz | 65.1 |

| βxzz | 28.3 |

| βyyz | -15.9 |

| βyzz | -33.6 |

| βzzz | 55.7 |

| βtot | 452.9 |

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are powerful computational tools used in quantum chemistry to analyze the electronic structure and chemical bonding within a molecule. wikipedia.orgjussieu.fr They provide a chemically intuitive visualization of electron pair localization, which helps in identifying core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.orgtaylorandfrancis.com

ELF is a measure of the likelihood of finding an electron near a reference electron. wikipedia.org Its values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs. taylorandfrancis.comaps.org A value around 0.5 suggests delocalized, electron-gas-like behavior, typical of metallic bonds. taylorandfrancis.com The topological analysis of the ELF partitions the molecular space into basins of attractors, which correspond to atomic cores and valence regions (e.g., bonds, lone pairs). researchgate.netacs.org

The Local Orbital Locator (LOL) is closely related to ELF and is also used to visualize regions where orbitals are localized. jussieu.fr It is particularly useful for distinguishing between different types of bonding and visualizing electron delocalization. researchgate.netmdpi.com

For this compound, an ELF and LOL analysis would be expected to reveal the following features:

Thiophene Ring: High ELF/LOL values would be observed in the regions of the C-C and C-S covalent bonds, indicating localized electron pairs. The analysis would also visualize the delocalized π-electron system, which is characteristic of aromatic compounds. mdpi.com

Alkyl-Amine Chain: Clear localization basins would define the C-C, C-H, C-N, and N-H single bonds.

Nitrogen Atom: A distinct localization domain corresponding to the lone pair of electrons on the nitrogen atom of the primary amine group would be visible. This feature is crucial for understanding the molecule's basicity and its ability to act as a hydrogen bond acceptor. nih.gov

Atomic Cores: Each non-hydrogen atom (Carbon, Sulfur, Nitrogen) would be surrounded by a spherical basin of high localization, representing the core electrons.

These studies provide a detailed map of the electron distribution, offering profound insights into the molecule's chemical reactivity, stability, and intermolecular interaction modes. aps.orgresearchgate.net

Stereochemistry and Chiral Resolution of 2 Methyl 1 Thiophen 2 Yl Propylamine Enantiomers

Identification and Characterization of Chiral Centers

The molecular structure of 2-Methyl-1-thiophen-2-yl-propylamine contains a single stereogenic center, also known as a chiral center. This chiral center is the carbon atom to which the thiophen-2-yl group, the propyl group, the methyl group, and the amino group are attached. The presence of four different substituents bonded to this carbon atom is the source of the molecule's chirality, resulting in the existence of two non-superimposable mirror images, or enantiomers. dummies.comkhanacademy.orgyoutube.comkhanacademy.org

These enantiomers, designated as (R)-2-Methyl-1-thiophen-2-yl-propylamine and (S)-2-Methyl-1-thiophen-2-yl-propylamine, possess identical physical and chemical properties in an achiral environment. However, they exhibit different biological activities and interactions in a chiral environment, such as the human body.

Strategies for Diastereomeric Salt Formation and Resolution

A primary and widely employed method for the separation of enantiomers is through the formation of diastereomeric salts. studylib.netlibretexts.orgrsc.org This technique involves reacting the racemic mixture of this compound with a single enantiomer of a chiral acid, known as a resolving agent. This reaction results in the formation of two diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.

Commonly used chiral resolving agents for amines include chiral carboxylic acids such as tartaric acid, mandelic acid, and their derivatives. studylib.netmdpi.com The choice of the resolving agent and the solvent system is crucial for successful resolution and is often determined empirically. The differential solubility of the diastereomeric salts allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other in the mother liquor. The separated diastereomeric salts can then be treated with a base to regenerate the individual, optically pure enantiomers of this compound.

While specific experimental data for the diastereomeric salt resolution of this compound is not extensively documented in publicly available literature, the general principles of this method are well-established and would be applicable. studylib.netlibretexts.org

Enantiomeric Separation Techniques

Beyond classical resolution via diastereomeric salt formation, modern chromatographic techniques offer powerful alternatives for the separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used technique for the analytical and preparative separation of enantiomers. nih.govsigmaaldrich.comnih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of this compound. These differential interactions lead to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

A variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. While specific chiral HPLC methods for this compound are not detailed in readily accessible scientific literature, methods developed for structurally similar compounds can provide a starting point for method development. nih.gov

Other Chromatographic Methods

Other chromatographic techniques, such as gas chromatography (GC) with a chiral stationary phase and supercritical fluid chromatography (SFC) with a chiral stationary phase, can also be employed for the enantiomeric separation of volatile or suitable derivatives of this compound. These methods offer advantages in terms of speed and resolution for specific applications.

Determination of Absolute Configuration by X-ray Crystallography and Spectroscopic Methods

Once the enantiomers of this compound are separated, it is essential to determine their absolute configuration, i.e., the spatial arrangement of the atoms, designated as either (R) or (S).

X-ray Crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.comresearchgate.net This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers, typically as a salt with a chiral counter-ion of known absolute configuration. The resulting three-dimensional electron density map allows for the unambiguous assignment of the (R) or (S) configuration. Although no specific crystal structure of an enantiomer of this compound has been found in the public domain, this method remains the gold standard for absolute configuration determination.

Spectroscopic Methods , such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), can also be used to determine the absolute configuration. uantwerpen.befrontiersin.orgnih.govnih.gov These techniques measure the differential absorption of left and right circularly polarized light by the chiral molecule. By comparing the experimental spectra with those predicted by quantum chemical calculations for a known configuration, the absolute configuration of the enantiomers can be assigned. These chiroptical methods are particularly useful when suitable crystals for X-ray analysis cannot be obtained. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be employed to differentiate between enantiomers and, in some cases, to deduce the absolute configuration. frontiersin.org

Synthetic Utility of 2 Methyl 1 Thiophen 2 Yl Propylamine As a Chemical Building Block

Role in Multi-Step Organic Synthesis of Complex Molecules

In the realm of multi-step organic synthesis, the strategic incorporation of key building blocks is paramount to achieving molecular complexity efficiently. 2-Methyl-1-thiophen-2-yl-propylamine serves as a valuable synthon, providing a thiophene (B33073) core coupled with a reactive amino group. This combination allows for its integration into synthetic pathways targeting a variety of complex molecules, particularly those with potential biological activity.

The primary amine of this compound is a nucleophilic handle that can readily undergo a plethora of chemical reactions. These include, but are not limited to, acylation, alkylation, arylation, and condensation reactions. For instance, acylation with various carboxylic acids or their derivatives leads to the formation of amide linkages, a common motif in many biologically active compounds. This straightforward reaction allows for the introduction of diverse substituents, thereby modulating the physicochemical properties of the resulting molecules.

While specific, detailed examples of multi-step syntheses commencing from this compound are not extensively documented in publicly available literature, the principles of retrosynthetic analysis suggest its potential as a starting material for various complex targets. For instance, in the synthesis of pharmaceutical intermediates, the thiophene-propylamine core could be a crucial fragment.

Table 1: Potential Reactions for Integrating this compound into Multi-Step Syntheses

| Reaction Type | Reagent/Catalyst Examples | Product Functional Group |

| N-Acylation | Acid chlorides, Anhydrides | Amide |

| N-Alkylation | Alkyl halides, Reductive amination | Secondary/Tertiary Amine |

| N-Arylation | Aryl halides, Buchwald-Hartwig coupling | Arylamine |

| Condensation | Aldehydes, Ketones | Imine (Schiff base) |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

Derivatization for Scaffold Elaboration and Library Synthesis

The concept of scaffold elaboration is central to modern drug discovery and materials science. It involves taking a core molecular structure and systematically modifying it to create a library of related compounds. This compound is an ideal candidate for such an approach due to its inherent functionality.

The primary amine serves as an excellent point for diversification. By reacting this compound with a diverse set of building blocks, a combinatorial library of derivatives can be rapidly generated. This is particularly valuable in high-throughput screening campaigns where a large number of structurally related compounds are needed to explore structure-activity relationships (SAR).

For example, a library of amides can be synthesized by reacting this compound with a collection of different carboxylic acids. Similarly, a library of ureas and thioureas can be prepared through reactions with isocyanates and isothiocyanates, respectively. These reactions are generally high-yielding and can be performed in parallel, making them amenable to automated synthesis platforms.

The thiophene ring can also be a point of diversification, although this typically requires harsher reaction conditions. Late-stage functionalization of the thiophene ring, such as halogenation followed by cross-coupling reactions, can introduce additional diversity elements into the molecular scaffold.

Table 2: Exemplary Derivatization Reactions for Library Synthesis

| Core Scaffold | Reagent Class | Resulting Library Class |

| This compound | Carboxylic Acids | Amide Library |

| This compound | Isocyanates | Urea Library |

| This compound | Sulfonyl Chlorides | Sulfonamide Library |

| This compound | Aldehydes/Ketones | Imine Library (followed by reduction for Amine Library) |

Integration into Convergent and Divergent Synthetic Strategies

The structure of this compound allows for its incorporation into both convergent and divergent synthetic strategies, offering flexibility in the design of synthetic routes.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds through different reaction pathways. This compound can serve as this central, divergent building block. From this single starting material, a multitude of different scaffolds can be accessed by exploiting the reactivity of the amine and the thiophene ring. For example, reaction at the amine could lead to one series of compounds, while functionalization of the thiophene ring could initiate a different synthetic cascade, leading to a distinct set of molecular architectures. This strategy is particularly powerful for exploring a wide range of chemical space from a single, readily available precursor.

Future Perspectives and Emerging Research Avenues in 2 Methyl 1 Thiophen 2 Yl Propylamine Chemistry

Development of Novel and Green Synthetic Methodologies

The future of synthesizing 2-methyl-1-thiophen-2-yl-propylamine and related structures is intrinsically linked to the principles of green chemistry. Researchers are increasingly focused on developing methods that reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.gov Traditional synthetic routes often involve harsh conditions or reagents that are not environmentally benign. researchgate.net

Future methodologies will likely prioritize:

Use of Greener Solvents: A significant push is being made to replace conventional organic solvents with more environmentally friendly alternatives. Water, for instance, has been successfully used as a solvent for some 2-aminothiophene syntheses under catalyst-free conditions, sometimes activated by ultrasound. nih.gov

Metal-Free Approaches: To circumvent the toxicity and cost associated with heavy metal catalysts, metal-free synthetic strategies are being devised. nih.gov These methods often employ elemental sulfur or other sulfur sources under controlled conditions, aligning with green chemistry principles. nih.gov

| Green Chemistry Principle | Application in Thiophene (B33073) Synthesis | Potential Impact |

| Atom Economy | Utilizing multicomponent reactions where most atoms of the reactants are incorporated into the final product. | Reduced chemical waste and more efficient use of resources. |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water or other benign alternatives. | Lower environmental impact and improved laboratory safety. |

| Catalysis | Developing metal-free catalytic systems to avoid toxic metal residues. | Cleaner products and more sustainable chemical processes. |

| Energy Efficiency | Employing methods like ultrasound activation to conduct reactions at lower temperatures. | Reduced energy consumption and lower carbon footprint. |

Exploration of Advanced Catalytic Systems for Efficiency and Selectivity

Catalysis remains a cornerstone of modern organic synthesis, and the future development of synthetic routes to access β-(hetero)arylethylamines like this compound will heavily rely on innovative catalytic solutions. researchgate.net The goal is to achieve higher levels of efficiency, stereoselectivity, and functional group tolerance.

Emerging research in this area includes:

Palladium-Catalyzed Cross-Coupling: Modern strategies like the Suzuki-Miyaura cross-coupling are being adapted for the synthesis of β-(hetero)arylethylamines. These methods offer a modular approach to building molecular complexity. researchgate.net

Homogeneous and Heterogeneous Catalysis: Both homogeneously and heterogeneously catalyzed reactions are being explored to produce 2-aminothiophenes under greener conditions. nih.gov Heterogeneous catalysts are particularly attractive as they can be more easily separated from the reaction mixture and recycled.

Enantioselective Catalysis: For applications where specific stereoisomers are required, the development of chiral catalysts for the asymmetric synthesis of thiophene-containing amines is a critical research frontier. This would allow for the direct production of enantiomerically pure compounds, which is often crucial for biological activity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a significant technological advancement in chemical synthesis. rsc.org Integrating the synthesis of this compound onto automated flow platforms offers numerous advantages. mit.eduresearchgate.net

Key aspects of this integration include:

Enhanced Control and Safety: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to better reproducibility and safety, especially for highly exothermic or hazardous reactions.

Automation and High-Throughput Screening: Automated platforms can perform multistep syntheses and optimizations with minimal manual intervention. rsc.orgmit.edu This allows for the rapid screening of reaction conditions and the generation of compound libraries for biological evaluation. researchgate.net

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process, eliminating the need for intermediate isolation and purification. rsc.org This can dramatically shorten synthesis times and reduce waste. beilstein-journals.org

The development of modular robotic platforms with integrated analytical tools like LC-MS and FT-IR allows for real-time reaction monitoring and closed-loop optimization, accelerating process development. mit.edu

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry and theoretical studies are becoming indispensable tools for understanding and predicting the behavior of molecules. For this compound, deeper theoretical insights can guide the rational design of new synthetic routes and novel analogues.

Future theoretical research will likely focus on:

Understanding Electronic Properties: The sulfur atom in the thiophene ring imparts specific electronic characteristics that influence its reactivity. nih.govmdpi.com Theoretical calculations can elucidate the electron distribution and aromaticity, explaining why the ring readily undergoes electrophilic substitution. nih.gov

Modeling Reaction Mechanisms: Computational studies can map out the plausible mechanisms for synthetic reactions, such as base-catalyzed cyclizations, helping to optimize reaction conditions and predict outcomes. mdpi.com

Structure-Activity Relationship (SAR) Studies: By combining computational models with experimental data, researchers can build robust SAR models. These models help to identify the key structural features of the molecule responsible for its biological activity, guiding the design of more potent and selective derivatives.

Design of New Thiophene-Containing Scaffolds Based on the Core Structure

The this compound structure serves as a valuable starting point for the design of new and more complex molecules with potential therapeutic applications. eurjchem.comnih.gov Thiophene is considered a privileged pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov

Future design strategies will likely involve:

常见问题

Q. What methodologies are recommended for determining the crystal structure of 2-Methyl-1-thiophen-2-yl-propylamine and its intermediates?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX is the gold standard for structural elucidation. For intermediates such as 1-hydroxymethyl-1-methylethanaminium chloride (a precursor to similar amines), data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement in SHELXL leverages high-resolution data to resolve bond-length discrepancies (<0.01 Å precision) and validate stereochemistry . For poorly diffracting crystals, synchrotron radiation or twinning corrections may be necessary.

Q. How can synthetic routes to this compound be optimized to minimize side products?

Reaction monitoring via HPLC with UV detection (e.g., 254 nm) is critical. For example, in analogous syntheses (e.g., 2-phenyl-1-propanamine hydrochloride), controlling pH during amine alkylation reduces byproducts like N-alkylated impurities. Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers if asymmetric synthesis is attempted . Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps, such as thiophene ring activation in nucleophilic substitutions.

Q. What safety protocols should be followed when handling this compound in the lab?

Although toxicity data for this compound are scarce, structurally related amines (e.g., methyl(2-methylpropyl)amine) require stringent precautions:

- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent skin/eye contact.

- For spills, neutralize with dilute acetic acid (5% v/v) before absorption with inert materials (e.g., vermiculite).

- Store under nitrogen at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density on the thiophene ring and amine group. For instance, Fukui indices identify nucleophilic sites (e.g., sulfur in thiophene) prone to electrophilic attack. Molecular dynamics simulations (e.g., GROMACS) model solvation effects in polar aprotic solvents like DMF, which may stabilize transition states in SN2 reactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound’s derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting in ¹H-NMR) may arise from dynamic processes like ring puckering in thiophene. Variable-temperature NMR (VT-NMR) between 25°C and –40°C can freeze conformational changes. For mass spectrometry (MS), high-resolution ESI-MS (HRMS) with isotopic pattern matching distinguishes isomers (e.g., distinguishing C₈H₁₃NS⁺ from C₇H₁₅N₂O⁺) .

Q. How should researchers address the lack of ecological toxicity data for this compound?

Apply read-across methods using structurally similar compounds. For example:

- Estimate biodegradability using EPI Suite’s BIOWIN model (based on fragment contributions from thiophene and branched amines).

- Assess aquatic toxicity via QSAR predictions (e.g., ECOSAR v2.2) for LC₅₀ in fish . Experimental validation could use Daphnia magna acute toxicity assays (OECD 202 guidelines) at 10–100 mg/L concentrations.

Q. What advanced techniques characterize trace impurities in synthesized batches of this compound?

LC-MS/MS with a C18 column (e.g., Agilent ZORBAX Eclipse Plus) and 0.1% formic acid in mobile phases detects impurities at <0.1% levels. For example, oxidation byproducts (e.g., sulfoxides from thiophene) can be quantified using MRM transitions (e.g., m/z 170 → 123). For chiral impurities, circular dichroism (CD) spectroscopy or chiral SFC (supercritical fluid chromatography) provides enantiomeric excess (ee) values .

Methodological Notes

- Data Contradictions : Cross-validate crystallographic data (e.g., SHELXL R1 values) with spectroscopic results. For example, a bond length discrepancy >0.05 Å between SC-XRD and DFT suggests crystal packing effects .

- Experimental Design : Use fractional factorial designs (e.g., Taguchi methods) to optimize reaction parameters (temperature, solvent polarity) while minimizing experimental runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。